molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile

4-[(2-Hydroxyethyl)methylamino]benzonitrile

Cat. No.: B8694113
M. Wt: 176.21 g/mol
InChI Key: UKGSIHIJEOWAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Hydroxyethyl)methylamino]benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzonitrile, characterized by the presence of a hydroxyethyl and a methylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)methylamino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with N-methylaminoethanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the N-(2-hydroxyethyl)-N-methylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)methylamino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: The major product is 4-[N-(2-oxoethyl)-N-methylamino]benzonitrile.

    Reduction: The major product is 4-[N-(2-hydroxyethyl)-N-methylamino]benzylamine.

    Substitution: Depending on the substituent introduced, products such as 4-bromo-[N-(2-hydroxyethyl)-N-methylamino]benzonitrile can be formed.

Scientific Research Applications

4-[(2-Hydroxyethyl)methylamino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)methylamino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)benzonitrile
  • 4-(N-Methylamino)benzonitrile
  • 4-(2-Hydroxyethyl)-N,N-dimethylamino]benzonitrile

Uniqueness

4-[(2-Hydroxyethyl)methylamino]benzonitrile is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]benzonitrile

InChI

InChI=1S/C10H12N2O/c1-12(6-7-13)10-4-2-9(8-11)3-5-10/h2-5,13H,6-7H2,1H3

InChI Key

UKGSIHIJEOWAKP-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzonitrile (5.35 g, 44.2 mmol) in DMSO (30 mL) containing excess methylaminoethanol was heated with stirring to 120° C. for 8 h. The solution was then cooled and concentrated under reduced pressure. The crude residue was partitioned between H2O/EtOAc and the organic phase then washed with water (×2), dried (Na2SO4), filtered and concentrated and percolated through a pad of SiO2 (CH2Cl2 then EtOAc elution) to give 4-(N-methyl,N-(hydroxyethyl)amino)benzonitrile (5.6 g, 72% yield) as a colourless liquid, which was used without further purification. A solution of the above nitrile (5.6 g, 31.8 mmol) and Et3N (8.8 mL, 63.6 mmol) in dry CH2Cl2 (50 mL) was treated at 0° C. with MsCl (3.0 mL, 38.2 mmol). The mixture was stirred for 20 min and partitioned between aqueous NaHCO3 /EtOAc. The organic phase was then dried (Na2SO4), filtered and concentrated under reduced pressure to yield the crude mesylate, which was treated with excess LiCl in DMF (25 mL) at 140° C. for 5 min with rapid stirring. Excess DMF was removed under reduced pressure and the residue was partitioned between H2O/EtOAc. Workup of the organic layer and chromatography of the residue on SiO2 and elution with petroleum ether/EtOAc (3:1) afforded pure 4-(N-methyl,N-(2-chloroethyl)amino)benzonitrile (3.6 g, 58% yield), mp (petroleum ether/CH2Cl2) 104.5-105.5° C. 1H NMR (CDCl3) δ 7.48 (d, J2,3 =9.1 Hz, 2 H, H-2,H-6), 6.67 (d, J2,3 =9.1 Hz, 2 H, H-3, H-5), 3.74 (complex t, J=7.3 Hz, 2 H, NCH2CH2Cl), 3.64 (complex t, J=7.3 Hz, 2 H, NCH2CH2Cl), 3.09 (s, 3 H, NCH3); 13C NMR δ 150.95, 133.66, 120.30, 111.50, 98.50, 53.77, 40.16, 39.02. Anal. (C10H11ClN2) C,H,N.
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5.35 g
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30 mL
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